

Application of Benzidine Sulphate in Plant Peroxidase Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzidine sulphate

Cat. No.: B7821561

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxidases (EC 1.11.1.7) are a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide as the electron acceptor. In plants, peroxidases are involved in a multitude of physiological processes, including lignin and suberin formation, cell wall metabolism, auxin metabolism, and defense against pathogens and environmental stresses. The activity of peroxidase is often used as a biochemical marker for stress in plants.

Benzidine and its salts, such as **benzidine sulphate**, are chromogenic substrates that are oxidized by peroxidase in the presence of hydrogen peroxide to produce a colored product. This color change can be quantified spectrophotometrically, providing a basis for a sensitive and rapid assay of peroxidase activity. This document provides detailed application notes and protocols for the use of **benzidine sulphate** in the assay of plant peroxidase activity.

!! Important Safety Notice: Benzidine is a known human carcinogen and should be handled with extreme caution.^{[1][2][3][4][5]} Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.^{[1][2][3][4][5]} All waste containing benzidine must be disposed of as hazardous waste according to institutional and local regulations.^{[1][3]} Safer alternatives like 3,3',5,5'-Tetramethylbenzidine (TMB) are available and should be considered.^[6]

Principle of the Assay

The benzidine-based peroxidase assay is based on the principle that in the presence of hydrogen peroxide (H_2O_2), peroxidase catalyzes the oxidation of a hydrogen donor, in this case, **benzidine sulphate**. The benzidine is oxidized to a blue-colored product, which can then be further oxidized to a more stable yellow-brown colored meriquinoid complex.^[7] The rate of formation of this colored product is directly proportional to the peroxidase activity in the sample and can be measured by monitoring the change in absorbance at a specific wavelength over time.

Data Presentation

The following table summarizes the peroxidase activity in different plant species under various conditions, as determined by benzidine-based assays.

Plant Species	Tissue	Condition	Peroxidase Activity (μmol benzidine oxidized/mg protein/min)	Reference
Tomato (Solanum lycopersicum L.)	Leaf	Control	1.2 ± 0.1	[8]
Tomato (Solanum lycopersicum L.)	Leaf	Drought Stress	8.1 ± 0.5	[8]
Tomato (Solanum lycopersicum L.)	Leaf	3 Days Rehydration	3.5 ± 0.3	[8]
Tomato (Solanum lycopersicum L.)	Leaf	7 Days Rehydration	1.5 ± 0.2	[8]

Note: The data from the reference was presented as relative units and has been converted to $\mu\text{mol}/\text{mg protein}/\text{min}$ for illustrative purposes, based on the provided molar extinction coefficient in the protocol.

Experimental Protocols

Preparation of Plant Extract

This protocol is a general guideline for the extraction of peroxidase from plant tissues. The optimal buffer composition and pH may vary depending on the plant species and tissue being studied.

Materials:

- Fresh plant tissue (e.g., leaves, roots)
- Extraction Buffer: 100 mM Sodium Phosphate buffer (pH 7.8) containing 1 mM EDTA, 2 mM PMSF, 1% PVP, and 0.1% Triton X-100[8]
- Liquid nitrogen
- Pre-chilled mortar and pestle
- Refrigerated centrifuge
- Microcentrifuge tubes

Procedure:

- Weigh 0.5 g of fresh plant tissue and immediately freeze it in liquid nitrogen to prevent proteolytic degradation.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Add 5 mL of ice-cold extraction buffer to the mortar and continue grinding until a homogenous slurry is obtained.
- Transfer the homogenate to a pre-chilled microcentrifuge tube.

- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.[8]
- Carefully collect the supernatant, which contains the crude enzyme extract. The pellet, containing cell debris, can be discarded.
- Store the enzyme extract on ice for immediate use or at -80°C for long-term storage.

Spectrophotometric Assay of Peroxidase Activity

This protocol describes a spectrophotometric method for determining peroxidase activity in plant extracts using **benzidine sulphate** as the substrate.

Materials:

- Plant enzyme extract
- Assay Buffer: 50 mM Sodium Acetate buffer (pH 5.0)[8]
- **Benzidine Sulphate** Solution (0.01% w/v): Prepare fresh by dissolving 10 mg of **benzidine sulphate** in 100 mL of Assay Buffer. Caution: Handle with extreme care in a fume hood.
- Hydrogen Peroxide (H₂O₂) Solution (0.3% v/v): Prepare fresh by diluting 30% H₂O₂ stock solution in distilled water.[8]
- Spectrophotometer
- Cuvettes

Procedure:

- Set the spectrophotometer to a wavelength of 590 nm and zero it with the Assay Buffer.[8]
- Prepare the reaction mixture in a cuvette by adding the following reagents in the specified order:
 - 2.5 mL of 50 mM Sodium Acetate buffer (pH 5.0)
 - 0.2 mL of 0.01% **Benzidine Sulphate** Solution

- 0.1 mL of plant enzyme extract
- Mix the contents of the cuvette by gentle inversion.
- Initiate the reaction by adding 0.2 mL of 0.3% H₂O₂ solution and immediately start the timer.
- Record the increase in absorbance at 590 nm every 30 seconds for a total of 3 minutes.
- The rate of change in absorbance per minute ($\Delta A/\text{min}$) should be determined from the initial linear portion of the curve.

Calculation of Peroxidase Activity

The peroxidase activity can be calculated using the Beer-Lambert law:

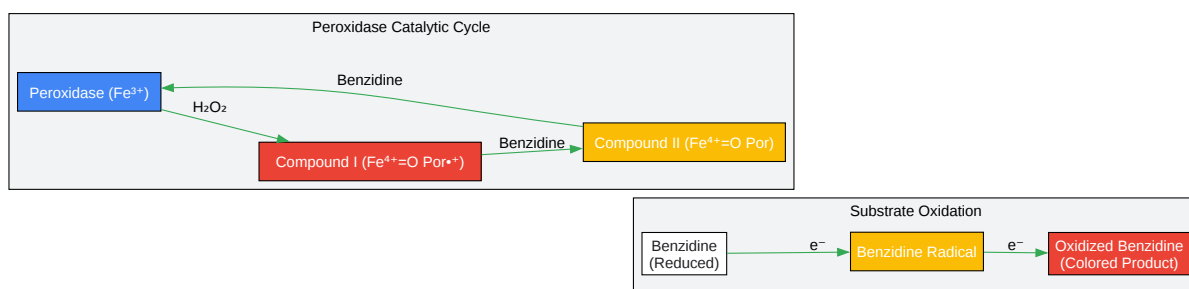
$$\text{Activity } (\mu\text{mol/mg protein/min}) = (\Delta A/\text{min}) / (\epsilon * l) * (V_{\text{total}} / V_{\text{sample}}) * (1 / C)$$

Where:

- $\Delta A/\text{min}$: The rate of change in absorbance per minute.
- ϵ : The molar extinction coefficient of the oxidized benzidine product. For the purpose of this protocol, a molar extinction coefficient of 39 mM⁻¹cm⁻¹ at 590 nm is used, as reported in a study on benzidine peroxidase activity in tomato.[\[8\]](#)
- l : The path length of the cuvette (typically 1 cm).
- V_{total} : The total volume of the reaction mixture (in mL).
- V_{sample} : The volume of the enzyme extract used in the assay (in mL).
- C : The protein concentration of the enzyme extract (in mg/mL). The protein concentration can be determined using a standard method like the Bradford assay.

Visualizations

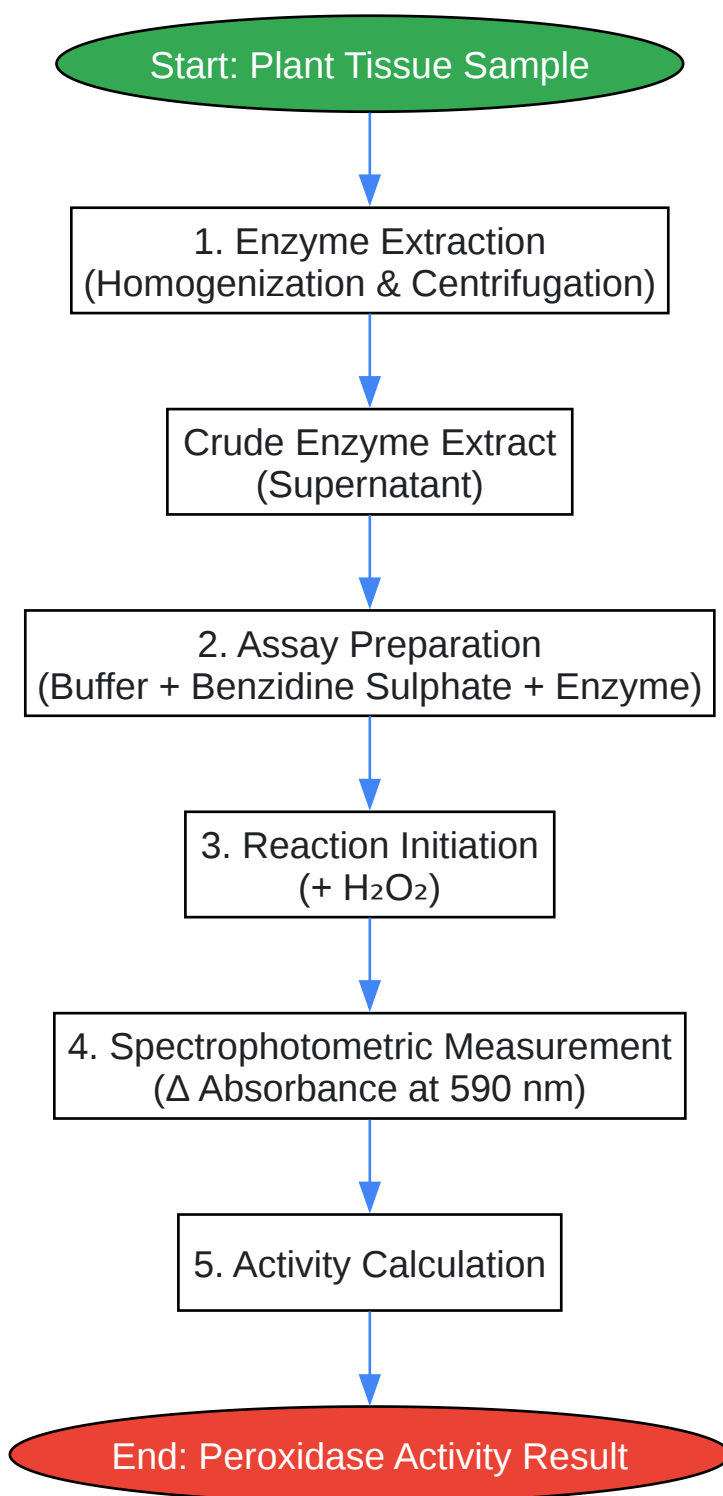
Signaling Pathway of Peroxidase Action

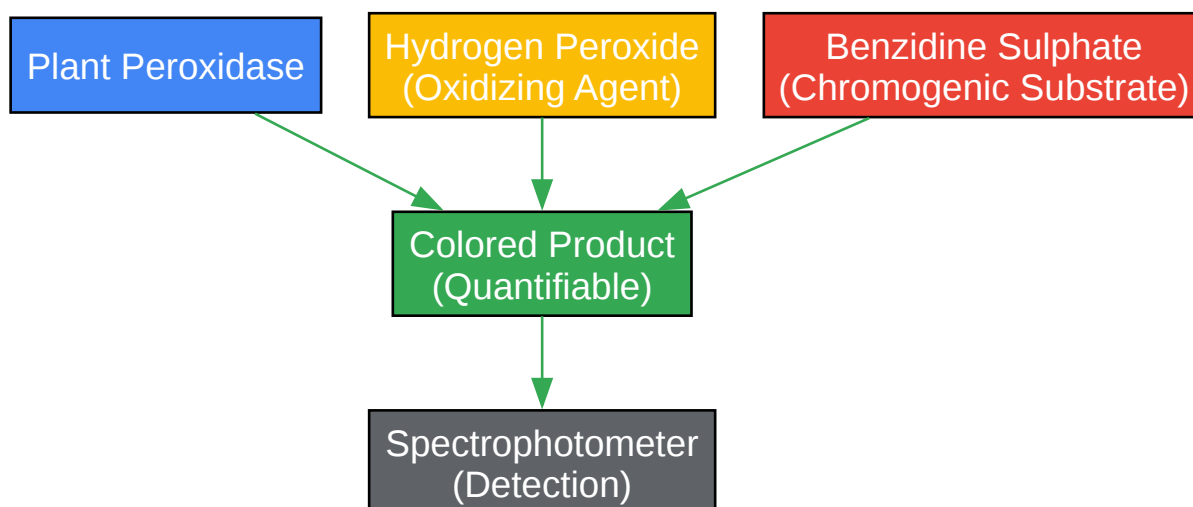


[Click to download full resolution via product page](#)

Caption: Peroxidase catalytic cycle and benzidine oxidation.

Experimental Workflow for Peroxidase Assay





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. timbb.az [timbb.az]
- To cite this document: BenchChem. [Application of Benzidine Sulphate in Plant Peroxidase Assays: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821561#application-of-benzidine-sulphate-in-plant-peroxidase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com